molecular formula C15H24O2 B12669583 (Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate CAS No. 93803-42-0

(Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate

Cat. No.: B12669583
CAS No.: 93803-42-0
M. Wt: 236.35 g/mol
InChI Key: LFVHSFZDXRXNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate is a chemical compound with the molecular formula C15H24O2. It is known for its unique structure, which includes an octahydro-4,7-methano-1H-inden core. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate typically involves the esterification of the corresponding alcohol with butyric acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules.

    Biology: Used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications due to its unique structure.

    Industry: Employed in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of (Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and butyric acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetate
  • (Octahydro-4,7-methano-1H-inden-5-yl)methyl propionate

Uniqueness

(Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

93803-42-0

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

8-tricyclo[5.2.1.02,6]decanylmethyl butanoate

InChI

InChI=1S/C15H24O2/c1-2-4-15(16)17-9-11-7-10-8-14(11)13-6-3-5-12(10)13/h10-14H,2-9H2,1H3

InChI Key

LFVHSFZDXRXNDS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1CC2CC1C3C2CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.